

# Decoding Resistance: A Comparative Analysis of TNO155 in Combination with Other Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TNO211    |           |
| Cat. No.:            | B12388713 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to targeted cancer therapies remains a critical challenge in oncology. TNO155, a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2, has emerged as a promising agent to overcome both intrinsic and acquired resistance to a variety of targeted treatments. This guide provides a comprehensive comparison of TNO155's performance, particularly in combination with other targeted therapies, supported by preclinical experimental data.

## The Central Role of SHP2 in Oncogenic Signaling

SHP2, encoded by the PTPN11 gene, is a key downstream signaling node for multiple receptor tyrosine kinases (RTKs).[1] It plays a crucial role in activating the RAS-mitogen-activated protein kinase (MAPK), PI3K-AKT, and JAK-STAT signaling pathways, which are fundamental drivers of cell proliferation, survival, and differentiation.[1][2] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers.

#### **TNO155: Mechanism of Action**

TNO155 is an allosteric inhibitor that stabilizes SHP2 in its inactive conformation. This prevents its interaction with upstream activators and subsequent downstream signaling. By blocking this central node, TNO155 can attenuate the signaling output from hyperactivated RTKs, a common



mechanism of resistance to targeted therapies that block specific upstream components of these pathways.



Click to download full resolution via product page

TNO155 inhibits SHP2, blocking RAS-MAPK signaling.

# Overcoming Resistance to Targeted Therapies: A Combination Approach

A primary mechanism of acquired resistance to targeted therapies is the feedback reactivation of signaling pathways. For instance, inhibition of EGFR or BRAF can lead to the compensatory activation of other RTKs, which then reactivates the MAPK pathway through SHP2. TNO155, when used in combination, can effectively thwart this escape mechanism.

# Performance Data: TNO155 in Combination with Other Targeted Therapies

The following tables summarize the in vitro efficacy of TNO155 as a single agent and in combination with various targeted therapies across different cancer cell lines. The data highlights the synergistic effect of these combinations, particularly in overcoming resistance.

Table 1: TNO155 in Combination with ALK Inhibitors in Neuroblastoma[3][4][5][6][7][8][9]



| Cell Line  | ALK Status | TNO155<br>IC50 (μM) | Ceritinib<br>IC50 (μΜ) | Lorlatinib<br>IC50 (μM) | Combinatio<br>n Effect<br>with ALK<br>Inhibitors |
|------------|------------|---------------------|------------------------|-------------------------|--------------------------------------------------|
| Kelly      | F1174L     | ~1-5                | >1                     | ~0.1-1                  | Synergistic                                      |
| NB-1       | F1174L     | ~1-5                | ~0.1-1                 | <0.1                    | Synergistic                                      |
| SH-SY5Y    | F1174L     | >10                 | ~0.1-1                 | <0.1                    | Synergistic                                      |
| SK-N-BE(2) | Wild-type  | >10                 | >1                     | >1                      | Not<br>Synergistic                               |

IC50 values are approximated from published data. Synergistic effects were observed in ALK-mutant cell lines, leading to enhanced growth inhibition.

Table 2: TNO155 in Combination with EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC)[10][11][12][13]

| Cell Line                | EGFR<br>Status              | Resistance<br>Mechanism | TNO155<br>IC50 (μM) | Nazartinib<br>IC50 (µM) | Combinatio<br>n Effect |
|--------------------------|-----------------------------|-------------------------|---------------------|-------------------------|------------------------|
| PC-9                     | ex19del                     | Sensitive               | ~1.5                | <0.1                    | Synergistic            |
| PC-9-<br>T790M/C797<br>S | ex19del,<br>T790M,<br>C797S | Acquired<br>Resistance  | ~1.5                | >1                      | Synergistic            |
| HCC827                   | ex19del                     | Sensitive               | <1.5                | <0.1                    | Synergistic            |
| HCC827-GR                | ex19del                     | Gefitinib-<br>Resistant | <1.5                | <0.1                    | Synergistic            |

TNO155 demonstrates efficacy in both EGFR inhibitor-sensitive and resistant models, with synergistic effects when combined with EGFR inhibitors.

Table 3: TNO155 in Combination with KRAS G12C Inhibitors in Lung and Colorectal Cancer[10][11][14][15]



| Cell Line | Cancer Type | KRAS Status | TNO155 + Cpd 12a<br>(KRAS G12C<br>inhibitor) |
|-----------|-------------|-------------|----------------------------------------------|
| NCI-H1373 | Lung        | G12C        | Synergistic Inhibition of Proliferation      |
| LIM2099   | Colorectal  | G12C        | Synergistic Inhibition of Proliferation      |
| SW837     | Colorectal  | G12C        | Synergistic Inhibition of Proliferation      |

Combination of TNO155 with a KRAS G12C inhibitor leads to enhanced and sustained MAPK pathway inhibition and synergistic anti-proliferative effects.

### **Experimental Protocols**

The data presented in this guide were generated using standard preclinical research methodologies. Below are outlines of the key experimental protocols.

#### **Cell Viability Assays**

Objective: To determine the half-maximal inhibitory concentration (IC50) of TNO155 and other targeted therapies, alone and in combination.

#### Protocol Outline:

- Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Drug Treatment: Cells are treated with a serial dilution of the single agents or a matrix of concentrations for combination studies.
- Incubation: Plates are incubated for a specified period, typically 72 hours.
- Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin reduction assays.[16][17]



[18] These assays measure the metabolic activity of viable cells.

Data Analysis: The absorbance or fluorescence is read using a plate reader. IC50 values are
calculated by fitting the dose-response data to a sigmoidal curve. Synergy is often assessed
using the Bliss independence or Loewe additivity models.





Click to download full resolution via product page

A typical workflow for a cell viability assay.

### **Immunoblotting (Western Blotting)**

Objective: To assess the effect of drug treatment on the phosphorylation status of key signaling proteins in the MAPK pathway (e.g., ERK).

#### Protocol Outline:

- Cell Lysis: Cells treated with the drugs for various durations are lysed to extract total protein.
- Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfatepolyacrylamide gel electrophoresis.
- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunodetection: The membrane is incubated with primary antibodies specific to the
  proteins of interest (e.g., phospho-ERK, total ERK) followed by incubation with secondary
  antibodies conjugated to an enzyme (e.g., HRP).
- Visualization: The signal is detected using a chemiluminescent substrate and imaged.

#### **Cross-Resistance Profile of TNO155**

Current preclinical data suggests that the primary role of TNO155 is to overcome resistance to other targeted therapies by blocking a key convergent signaling node.[19] Acquired resistance to SHP2 inhibitors themselves can occur, often through mechanisms that reactivate the MAPK pathway downstream of SHP2 or through mutations in SHP2 that prevent allosteric inhibition.
[1] The extent to which these resistance mechanisms to TNO155 confer cross-resistance to other targeted therapies is an area of ongoing investigation. However, given that resistance to TNO155 often involves hyperactivation of the same pathways that other targeted therapies



inhibit, it is plausible that some cross-resistance could be observed, depending on the specific molecular mechanism of resistance.

#### Conclusion

TNO155, through its inhibition of the central signaling mediator SHP2, demonstrates significant potential to overcome resistance to a range of targeted therapies. Preclinical data strongly supports its use in combination with inhibitors of EGFR, ALK, and KRAS G12C, among others. The synergistic effects observed in various cancer models highlight the promise of this combination strategy in addressing the challenge of therapeutic resistance. Further clinical investigation is warranted to translate these preclinical findings into improved outcomes for patients with cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Strategies to overcome drug resistance using SHP2 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection Data from SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - Cancer Research Communications -Figshare [aacr.figshare.com]
- 5. Item FIGURE 1 from SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]



- 8. researchgate.net [researchgate.net]
- 9. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. fondazionebonadonna.org [fondazionebonadonna.org]
- To cite this document: BenchChem. [Decoding Resistance: A Comparative Analysis of TNO155 in Combination with Other Targeted Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388713#cross-resistance-between-tno155-and-other-targeted-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com